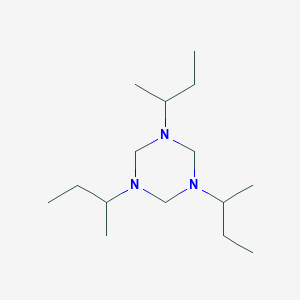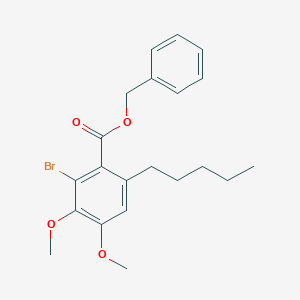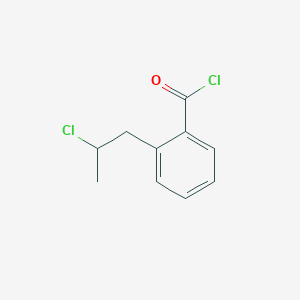![molecular formula C5HF3I3NS B14515423 2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-48-9](/img/structure/B14515423.png)
2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is a heterocyclic compound characterized by the presence of iodine and trifluoromethylsulfanyl groups attached to a pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . The addition of iodine and trifluoromethylsulfanyl groups can significantly alter the chemical and physical properties of the pyrrole ring, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene in a base-mediated [3 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production of such compounds often involves scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as those involving manganese or copper catalysts, can provide high yields and selectivity under mild conditions . These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The presence of iodine makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the iodine groups.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated pyrrole derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms can participate in halogen bonding, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Triiodo-1-((2,4,5-triiodo-1H-imidazol-1-yl)methyl)-1H-pyrazole
- 3,4,5-Triiodo-1-((tetraiodo-1H-pyrrol-1-yl)methyl)-1H-pyrazole
Uniqueness
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is unique due to the presence of both iodine and trifluoromethylsulfanyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other pyrrole derivatives .
Propiedades
Número CAS |
62665-48-9 |
|---|---|
Fórmula molecular |
C5HF3I3NS |
Peso molecular |
544.84 g/mol |
Nombre IUPAC |
2,3,4-triiodo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HF3I3NS/c6-5(7,8)13-4-2(10)1(9)3(11)12-4/h12H |
Clave InChI |
WSAXGKSORYFENB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=C1I)I)SC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)



![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)




